molecular formula C6H9N3O B13161138 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone

1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone

Cat. No.: B13161138
M. Wt: 139.16 g/mol
InChI Key: DFQZBFYXDVHWQJ-UHFFFAOYSA-N
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Description

1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems for purification and isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-3-amine
  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-isopropyl-1-methyl-1H-pyrazol-3-amine
  • (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Uniqueness

1-(3-amino-1-methyl-1H-pyrazol-4-yl)-ethanone is unique due to its specific functional groups, which confer distinct reactivity and properties The presence of both an amino group and a carbonyl group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(3-amino-1-methylpyrazol-4-yl)ethanone

InChI

InChI=1S/C6H9N3O/c1-4(10)5-3-9(2)8-6(5)7/h3H,1-2H3,(H2,7,8)

InChI Key

DFQZBFYXDVHWQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(N=C1N)C

Origin of Product

United States

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